N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Description
N-[2-(2,4-Dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl ethyl group attached to the benzamide nitrogen and a tetrazole ring at the 3-position of the benzoyl moiety.
Properties
Molecular Formula |
C16H13Cl2N5O |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-13-5-4-11(15(18)9-13)6-7-19-16(24)12-2-1-3-14(8-12)23-10-20-21-22-23/h1-5,8-10H,6-7H2,(H,19,24) |
InChI Key |
XFKSJDWGQCRRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenylethylamine with 3-(1H-tetrazol-1-yl)benzoic acid under dehydrating conditions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights key structural analogs, focusing on substituents and functional groups that impact biological activity and physicochemical properties:
Key Observations :
- Substituent Effects : Chlorinated aryl groups (e.g., 2,4-dichlorophenyl in the target vs. 3,4-dichlorophenyl in Compound 13) influence lipophilicity (logP) and membrane permeability.
Key Observations :
- Traditional amide coupling (e.g., Compound 13) achieves moderate-to-high yields, while click chemistry () offers regioselectivity for triazole formation.
- The target compound’s synthesis likely parallels that of Compound 13 but requires tetrazole pre-functionalization .
Physicochemical and Pharmacokinetic Properties
Critical properties influenced by substituents:
| Property | Target Compound | VNI (Analog) | Compound 13 (Analog) |
|---|---|---|---|
| Molecular Weight | ~407.5 (estimated) | 529.3 | 434.1 |
| logP (Predicted) | ~3.8 (tetrazole increases polarity) | ~5.2 (oxadiazole enhances lipophilicity) | ~4.9 (chlorine-rich) |
| Solubility | Moderate (tetrazole acidity) | Low (high logP) | Low |
| Hydrogen Bond Donors | 1 (tetrazole N-H) | 1 (imidazole N-H) | 2 (amine N-H) |
Key Observations :
- Chlorine atoms in all analogs contribute to high logP, suggesting strong membrane permeability but possible CYP450 inhibition risks.
Biological Activity
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in pharmacology due to its diverse biological activities. This article will explore the compound's pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 348.22 g/mol. It contains a tetrazole ring, which is known for its bioactive properties, and a dichlorophenyl moiety that enhances its pharmacological profile. The presence of these functional groups contributes to its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been reported to demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2 μg/mL |
| Similar Tetrazole Derivative | Escherichia coli | 4 μg/mL |
| Similar Tetrazole Derivative | Pseudomonas aeruginosa | 8 μg/mL |
2. Antifungal Activity
The antifungal potential of this compound has also been explored. Studies indicate that tetrazole derivatives can inhibit fungi such as Candida albicans and Aspergillus niger. The mechanism typically involves disruption of fungal cell membranes or inhibition of ergosterol biosynthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Dichlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Tetrazole Ring : Provides essential hydrogen bonding capabilities for interaction with biological targets.
- Benzamide Moiety : Contributes to the overall stability and solubility of the compound.
Case Studies
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated potent activity against S. aureus, with an MIC comparable to standard antibiotics like norfloxacin .
Study 2: Mechanistic Insights
A comprehensive review highlighted the mechanisms through which tetrazole compounds exert their effects on microbial cells. The review emphasized that the structural modifications in the tetrazole ring significantly influence their binding affinity to target enzymes involved in cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
